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Compound of Interest

2-Phenyl-1-(piperazin-1-
Compound Name:
yl)ethanone

Cat. No.: B1334877

For Researchers, Scientists, and Drug Development Professionals

Abstract: This document provides a comprehensive framework for the spectroscopic analysis of
2-Phenyl-1-(piperazin-1-yl)ethanone (CAS No. 88372-33-2). Due to the current unavailability
of public domain experimental spectroscopic data (*H NMR, 13C NMR, IR, and MS), this guide
serves as a template outlining the expected data formats, detailed experimental protocols, and
data analysis workflows. This structured approach is designed to assist researchers in the
systematic characterization of this compound and related piperazine derivatives, which are
significant scaffolds in medicinal chemistry.

Chemical Structure and Properties

e Chemical Name: 2-Phenyl-1-(piperazin-1-yl)ethanone[1]

CAS Number: 88372-33-2[1]

Molecular Formula: C12H16N20[1]

Molecular Weight: 204.27 g/mol [1]

Chemical Structure:

(Structure based on IUPAC name)
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Spectroscopic Data Summary

The following tables are presented as templates for the structured presentation of

spectroscopic data for 2-Phenyl-1-(piperazin-1-yl)ethanone.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Table 1: H NMR Data (Placeholder)

Chemical Shift e . el .
Multiplicity Integration Constant (J) Assignment

() ppm )

e.g., 7.20-7.40 m 5H - Phenyl-H

e.g., 3.70 S 2H - Ph-CHa-

e.g., 3.50-3.60 t 4H e.g., 5.0 -N1-(CHz)2-

e.g., 2.80-2.90 t 4H e.g., 5.0 -N2-(CHa)2-

e.g., 1.90 s (br) 1H - -NH

Table 2: 3C NMR Data (Placeholder)

Chemical Shift (8) ppm Assighment

e.g., 170.0 C=0

e.g., 135.0 Phenyl C (quaternary)

e.g., 129.0 Phenyl CH

e.g., 128.5 Phenyl CH

e.g., 127.0 Phenyl CH

e.g., 62.0 Ph-CHa-

e.g., 45.0 -N1-(CHz)2-

e.g., 46.0 -N2-(CHz)2-
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Infrared (IR) Spectroscopy

Table 3: IR Absorption Data (Placeholder)

Wavenumber (cm~?) Intensity Assignment

e.., 3300 - N-H Stretch (Secondary
Amine)

e.g., 3030 Weak Aromatic C-H Stretch

e.g., 2950, 2850 Medium Aliphatic C-H Stretch

e.g., 1640 Strong C=0 Stretch (Amide)

e.g., 1600, 1490 Medium Aromatic C=C Stretch

e.g., 1450 Medium CH2 Bend

e.g., 1130 Strong C-N Stretch

e.g., 740, 700 Strong Aromatic C-H Bend

Mass Spectrometry (MS)

Table 4: Mass Spectrometry Data (Placeholder)

m/z Ratio Relative Intensity (%) Assignment

e.g., 204 e.g., 80 [M]* (Molecular lon)
e.g., 113 e.g., 100 [CeHsCH2CO]*

e.g., 91 e.g., 60 [C7H7]* (Tropylium ion)
e.q. 86 e.0. 40 [CaHsN2]* (Piperazine

fragment)

Experimental Protocols

The following are generalized experimental protocols for obtaining the spectroscopic data.
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NMR Spectroscopy

A sample of 2-Phenyl-1-(piperazin-1-yl)ethanone would be dissolved in an appropriate
deuterated solvent (e.g., CDCls, DMSO-ds). *H and 3C NMR spectra would be recorded on a
spectrometer operating at a standard frequency (e.g., 400 or 500 MHz for *H). Chemical shifts
would be reported in parts per million (ppm) relative to tetramethylsilane (TMS) as an internal
standard.

IR Spectroscopy

The IR spectrum would be obtained using a Fourier Transform Infrared (FTIR) spectrometer.
The sample could be analyzed as a thin film on a salt plate (e.g., NaCl or KBr) from a volatile
solvent, as a KBr pellet, or using an Attenuated Total Reflectance (ATR) accessory. The
spectrum would be recorded over a standard range (e.g., 4000-400 cm™1).

Mass Spectrometry

Mass spectral data would be acquired on a mass spectrometer, typically using Electron
lonization (EI) for fragmentation analysis or a soft ionization technique like Electrospray
lonization (ESI) to primarily observe the molecular ion. The sample would be introduced directly
or via a chromatographic method like Gas Chromatography (GC-MS) or Liquid
Chromatography (LC-MS).

Workflow and Data Analysis Visualization

The following diagrams illustrate the typical workflows for spectroscopic analysis and the logical
relationships in data interpretation.
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Synthesis & Purification

Synthesis of 2-Phenyl-1-
(piperazin-1-yl)ethanone
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Caption: General workflow from synthesis to spectroscopic analysis and structure confirmation.
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Caption: Integration of different spectroscopic data for structure elucidation.

Conclusion

While experimental spectroscopic data for 2-Phenyl-1-(piperazin-1-yl)ethanone is not readily
available in the public domain, this guide provides a standardized framework for its acquisition,
presentation, and interpretation. The provided templates and workflows are intended to
facilitate a systematic and comprehensive characterization of this and other related
compounds, which is crucial for applications in drug discovery and development. Researchers
who synthesize or acquire this compound are encouraged to perform and publish this
characterization data to enrich the collective scientific knowledge base.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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(piperazin-1-yl)ethanone: A Technical Guide]. BenchChem, [2025]. [Online PDF]. Available
at: [https://www.benchchem.com/product/b1334877#spectroscopic-data-of-2-phenyl-1-
piperazin-1-yl-ethanone-nmr-ir-ms]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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